molecular formula C9H18N2O3 B2964425 L-Alanine, N-glycyl-, 1,1-dimethylethyl ester CAS No. 58177-80-3

L-Alanine, N-glycyl-, 1,1-dimethylethyl ester

Cat. No.: B2964425
CAS No.: 58177-80-3
M. Wt: 202.254
InChI Key: BAVSPEFOLBAPHJ-LURJTMIESA-N
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Description

L-Alanine, N-glycyl-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C₇H₁₄N₂O₃ It is a derivative of the amino acid alanine, where the amino group is substituted with a glycyl group and the carboxyl group is esterified with a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-glycyl-, 1,1-dimethylethyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Formation of Glycyl Derivative: The protected L-alanine is then reacted with glycine or a glycyl derivative under appropriate conditions to form the N-glycyl derivative.

    Esterification: The carboxyl group of the N-glycyl derivative is esterified using 1,1-dimethylethanol in the presence of a suitable catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-Alanine, N-glycyl-, 1,1-dimethylethyl ester can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols, and solvents like dichloromethane or dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Reduced forms of the ester, such as alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: L-Alanine, N-glycyl-, 1,1-dimethylethyl ester is used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and hydrolysis.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate in enzymatic assays to investigate the activity of proteases and peptidases.

Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It is also used in the formulation of prodrugs to enhance the bioavailability and stability of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of L-Alanine, N-glycyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes like proteases, which catalyze the hydrolysis of the peptide bond. This interaction can modulate the activity of the enzyme and influence various biochemical pathways. Additionally, the ester group can undergo hydrolysis to release the active peptide, which can then interact with its target proteins.

Comparison with Similar Compounds

    Glycyl-L-alanine: A dipeptide similar in structure but without the ester group.

    N-Glycyl-L-alanine: Another dipeptide with a similar backbone but different functional groups.

    L-Alanine, N-glycyl-, methyl ester: A methyl ester derivative of the same compound.

Uniqueness: L-Alanine, N-glycyl-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group, which imparts distinct chemical and physical properties. This ester group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(11-7(12)5-10)8(13)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSPEFOLBAPHJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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